

Preparation of Luotonin F Stock Solution: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Luotonin F*

Cat. No.: *B1663769*

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This document provides detailed application notes and protocols for the preparation and use of **Luotonin F** stock solutions for research purposes. **Luotonin F** is a quinazolinone alkaloid with demonstrated cytotoxic and anti-tumor activities, primarily functioning as a DNA topoisomerase I inhibitor.[1] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

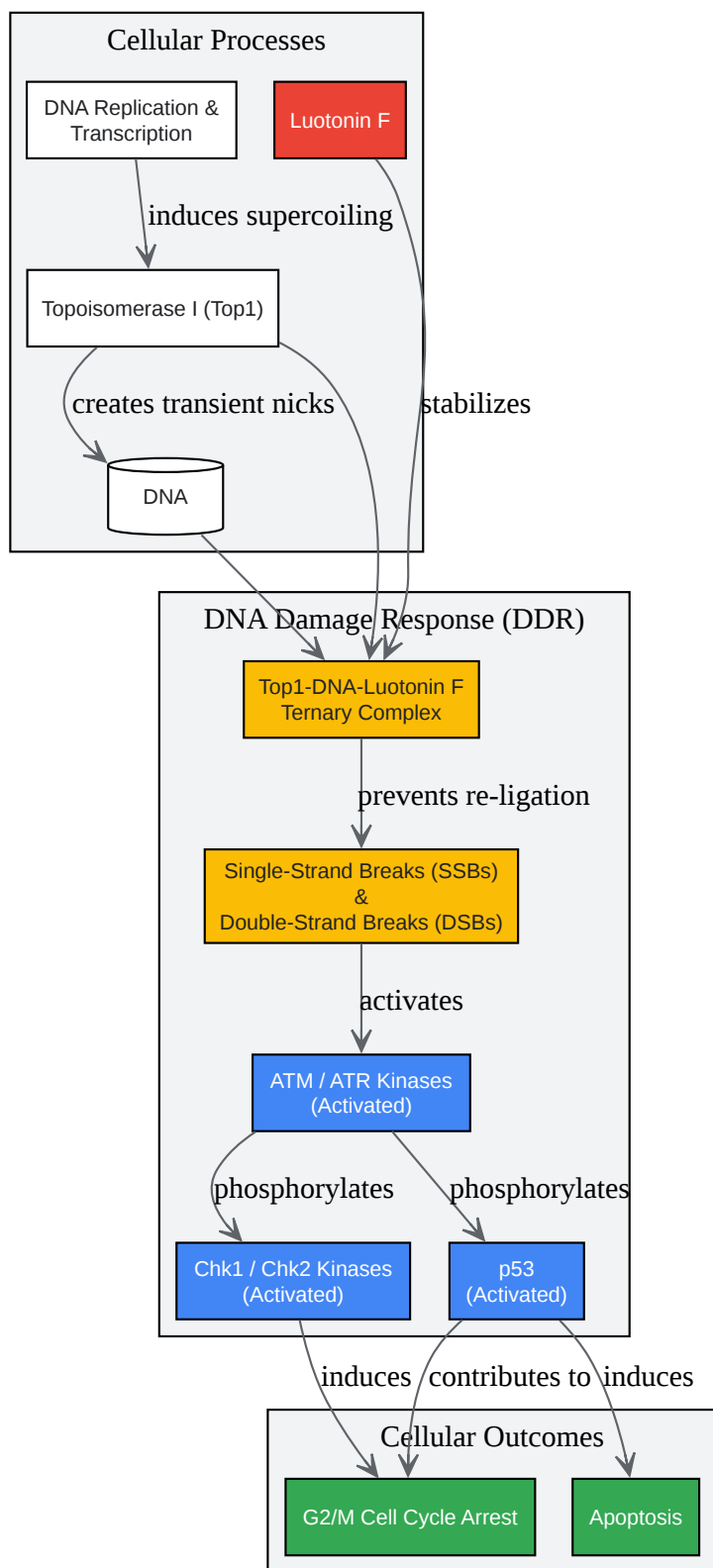
Chemical and Physical Properties of Luotonin F

Luotonin F is a small molecule with the chemical formula $C_{18}H_{11}N_3O_2$ and a molecular weight of 301.3 g/mol.[2] A thorough understanding of its properties is essential for proper handling and storage.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₁ N ₃ O ₂	PubChem CID: 135457794[2]
Molecular Weight	301.3 g/mol	PubChem CID: 135457794[2]
Appearance	Crystalline solid	Cayman Chemical[3]
Solubility	Approx. 2.5 mg/mL in DMSO	Cayman Chemical[3]
Approx. 2.5 mg/mL in Dimethyl Formamide	Cayman Chemical[3]	
Approx. 0.1 mg/mL in 1:6 DMSO:PBS (pH 7.2)	Cayman Chemical[3][4]	
Storage (Solid)	-20°C for ≥ 4 years	Cayman Chemical[3]
Storage (in DMSO)	-20°C for up to 1 month; -80°C for up to 6 months	GlpBio[5]

Mechanism of Action: Topoisomerase I Inhibition

Luotonin F exerts its cytotoxic effects by stabilizing the covalent complex between DNA and topoisomerase I (Top1).[1][6] This prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription, leading to the accumulation of DNA damage. This damage triggers a DNA Damage Response (DDR), culminating in cell cycle arrest and apoptosis.



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Caption: Luotonin F signaling pathway.

Experimental Protocols

Preparation of a 10 mM Luotonin F Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Luotonin F** in dimethyl sulfoxide (DMSO).

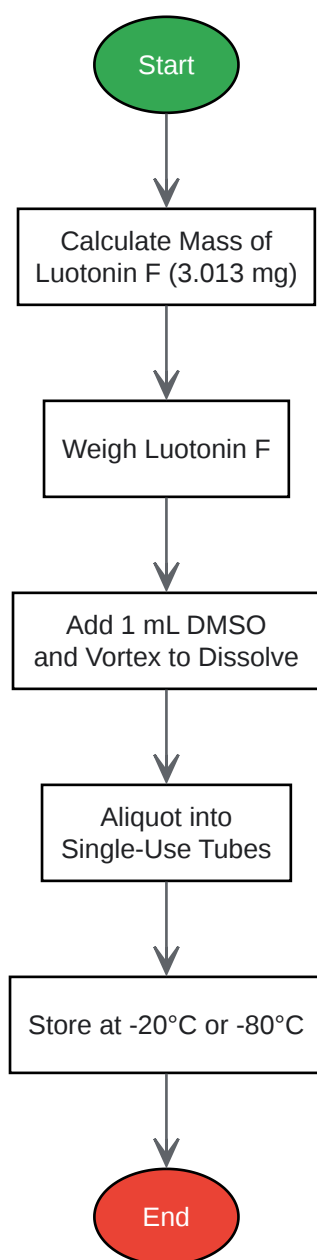
Materials:

- **Luotonin F** (solid, MW: 301.3 g/mol)
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass of **Luotonin F**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 301.3 \text{ g/mol} \times 1000 \text{ mg/g} = 3.013 \text{ mg}$
- Weighing **Luotonin F**:
 - Carefully weigh out 3.013 mg of **Luotonin F** powder and transfer it to a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Luotonin F**.

- Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.^[5]
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[5]



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